N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C18H25ClN2O2 and its molecular weight is 336.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Enaminones Study
The research on the hydrogen bonding in anticonvulsant enaminones, including compounds with structures similar to the query compound, reveals insights into the molecular interactions that contribute to their pharmacological activity. The study by Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of three anticonvulsant enaminones, highlighting the importance of intramolecular and intermolecular hydrogen bonds in stabilizing these compounds. This understanding aids in the design of new anticonvulsants with optimized efficacy and safety profiles (Kubicki, M., Bassyouni, H., & Codding, P. W., 2000).
Biomimetic Studies and Ligand Synthesis
Another application involves adapting the coordination environment of related cyclic compounds for biomimetic studies. Warden et al. (2001) demonstrated how sequential functionalization of secondary amines on cyclic compounds can produce ligands for biomimetic applications. This synthesis approach facilitates the efficient attachment of functional groups to macrocyclic rings, enabling the exploration of their biological mimicry and applications in medicinal chemistry (Warden, A. C., Graham, B., Hearn, M. T. W., & Spiccia, L., 2001).
Potential Antidepressants Discovery
The exploration of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, as discussed by Bonnaud et al. (1987), showcases the potential of structurally related compounds in developing new antidepressants. The study evaluated several derivatives in animal tests to identify compounds with promising antidepressant activity and minimal side effects, underscoring the compound's relevance in neuropsychopharmacology research (Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J., 1987).
Properties
IUPAC Name |
N-[[4-(aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.ClH/c19-10-12-1-3-13(4-2-12)11-20-17(21)18-8-14-5-15(9-18)7-16(6-14)22-18;/h1-4,14-16H,5-11,19H2,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMMVDBJWBSCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)C(=O)NCC4=CC=C(C=C4)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.